molecular formula C14H12ClN5OS B2421971 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 897615-48-4

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2421971
CAS No.: 897615-48-4
M. Wt: 333.79
InChI Key: HDWHQDRTENKBEB-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable catalyst.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with 2-bromoacetylthiophene.

    Final Assembly: The final step involves the condensation of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS/c15-10-3-5-11(6-4-10)20-13(17-18-19-20)9-16-14(21)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWHQDRTENKBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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